REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:8]([C:11]3[CH:12]=[C:13]([CH:16]=[CH:17][CH:18]=3)[C:14]#[N:15])=[N:9][N:10]=2)[N:7]=1.[NH:19]1[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]1>>[N:19]1([C:2]2[CH:3]=[CH:4][C:5]3[N:6]([C:8]([C:11]4[CH:12]=[C:13]([CH:16]=[CH:17][CH:18]=4)[C:14]#[N:15])=[N:9][N:10]=3)[N:7]=2)[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]1
|
Name
|
3-(6-chloro-1,2,4-triazolo[4,3-b]pyridazin-3-yl)benzonitrile
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Quantity
|
450 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC=2N(N1)C(=NN2)C=2C=C(C#N)C=CC2
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Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Type
|
CUSTOM
|
Details
|
was stirred
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
with heating
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Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
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Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution was concentrated under reduced pressure
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Type
|
EXTRACTION
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Details
|
the resultant residue was extracted with chloroform
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Type
|
WASH
|
Details
|
The extract was washed with saturated aqueous solution of ammonium chloride and brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resultant crude crystals were recrystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCCC1)C=1C=CC=2N(N1)C(=NN2)C=2C=C(C#N)C=CC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 435 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |